3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester
Overview
Description
YM-16151-4 is a novel compound known for its dual action as a calcium entry blocker and a selective beta 1-adrenoceptor blocker. It has been studied extensively for its cardiovascular effects, particularly in the context of treating conditions such as angina and hypertension .
Preparation Methods
The synthetic routes and reaction conditions for YM-16151-4 are not widely published in open literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a dihydropyridine derivative. The industrial production methods likely involve multi-step organic synthesis processes, including nitration, esterification, and amination reactions .
Chemical Reactions Analysis
YM-16151-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl ring and the dihydropyridine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying calcium entry blocking and beta 1-adrenoceptor blocking mechanisms.
Biology: The compound is used in biological studies to understand its effects on cellular calcium channels and adrenergic receptors.
Industry: The compound’s unique properties make it a candidate for developing new therapeutic agents for cardiovascular diseases
Mechanism of Action
YM-16151-4 exerts its effects through two primary mechanisms:
Calcium Entry Blocking: It inhibits the influx of calcium ions into cells by blocking voltage-dependent calcium channels. This action helps in reducing cardiac workload and oxygen demand.
Beta 1-Adrenoceptor Blocking: The compound selectively blocks beta 1-adrenoceptors, leading to a decrease in heart rate and blood pressure.
Comparison with Similar Compounds
YM-16151-4 is unique due to its dual action as both a calcium entry blocker and a selective beta 1-adrenoceptor blocker. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Propranolol: A non-selective beta-adrenoceptor blocker used for various cardiovascular conditions.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
YM-16151-4 stands out due to its combined effects, which provide a more comprehensive approach to managing cardiovascular conditions .
Properties
IUPAC Name |
dimethyl 4-[2-[4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy]-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O9/c1-19-26(29(35)39-3)28(27(20(2)32-19)30(36)40-4)24-16-21(33(37)38)12-13-25(24)41-15-9-8-14-31-17-22(34)18-42-23-10-6-5-7-11-23/h5-7,10-13,16,22,28,31-32,34H,8-9,14-15,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJFGCIETONRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])OCCCCNCC(COC3=CC=CC=C3)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908407 | |
Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103434-30-6 | |
Record name | YM 16151-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103434306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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